Catalytic Allylation: DPP-Xantphos vs. DMP-Xantphos
The diphenylphosphole‑derived xanthene ligand DPP‑Xantphos (synthesized from 1‑P‑cyano‑2,5‑diphenylphosphole) delivered complete conversion in the Pd‑catalyzed allylation of aniline within 1 h at room temperature, whereas the dimethylphosphole‑derived analog DMP‑Xantphos (synthesized from 1‑P‑cyano‑3,4‑dimethylphosphole) achieved only 15% conversion after 1 h and 30% after 5 h under identical conditions (1 mol% catalyst, toluene, RT) [1]. This 6.7‑fold difference in initial turnover demonstrates that the 2,5‑diphenyl substitution pattern is critical for catalyst performance, attributed to the enhanced π‑accepting capacity of the diphenylphosphole moiety facilitating formation of the active 14‑VE intermediate [1].
| Evidence Dimension | Catalytic conversion in Pd‑catalyzed allylation of aniline |
|---|---|
| Target Compound Data | DPP‑Xantphos 5OTf (derived from 2,5‑diphenyl‑1H‑phosphole): 100% conversion in 1 h |
| Comparator Or Baseline | DMP‑Xantphos 6OTf (derived from 3,4‑dimethylphosphole): 15% conversion after 1 h, 30% after 5 h |
| Quantified Difference | ~6.7‑fold higher initial rate; complete vs. partial conversion |
| Conditions | Aniline (2 equiv), allyl alcohol (1 equiv), 1 mol% catalyst, toluene, room temperature |
Why This Matters
For researchers developing phosphole‑based bidentate ligands for catalysis, the 2,5‑diphenylphosphole core provides a qualitatively and quantitatively superior ligand scaffold relative to dimethyl‑substituted phospholes, directly impacting catalyst activity and process efficiency.
- [1] Mora, G.; Deschamps, B.; van Zutphen, S.; Le Goff, X. F.; Ricard, L.; Le Floch, P. Xanthene‑phosphole ligands: Synthesis, coordination chemistry, and activity in the palladium‑catalyzed amine allylation. Organometallics 2007, 26, 1846–1855. Table 4, entries 1 and 2. View Source
